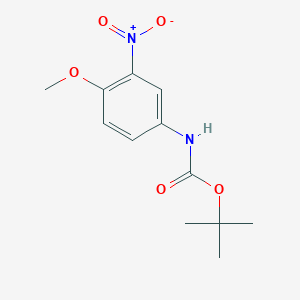

Tert-butyl 4-methoxy-3-nitrophenylcarbamate

CAS No.:

Cat. No.: VC13525101

Molecular Formula: C12H16N2O5

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O5 |

|---|---|

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate |

| Standard InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |

| Standard InChI Key | BIUAYJOJIBJGCV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Introduction

Tert-butyl 4-methoxy-3-nitrophenylcarbamate is an organic compound classified as a carbamate derivative. It is primarily used as an intermediate in chemical synthesis, particularly in the preparation of more complex molecules. This compound features a tert-butyl carbamate group attached to a methoxy- and nitro-substituted aromatic ring, making it a versatile building block in organic chemistry.

Synthesis

The synthesis of tert-butyl 4-methoxy-3-nitrophenylcarbamate generally involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate under basic conditions. The process typically uses solvents like dichloromethane or acetonitrile to facilitate the reaction.

General Reaction Scheme:

Physical and Spectroscopic Data

| Property | Value/Observation |

|---|---|

| Physical State | Solid |

| Color | Pale yellow |

| Melting Point | Typically around |

| Solubility | Soluble in organic solvents like DCM |

| UV-Vis Absorption | Exhibits absorption due to aromatic and nitro groups |

| NMR Spectroscopy | Distinct peaks for tert-butyl, methoxy, and aromatic protons |

Applications

-

Chemical Synthesis:

-

Used as a protective group for amines due to the stability of the tert-butyl carbamate moiety under various reaction conditions.

-

Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

-

-

Biological Studies:

-

The nitro group in its structure can be reduced to an amine, enabling further functionalization for bioactive molecule development.

-

-

Material Science:

-

Utilized in polymer chemistry for introducing functional groups into macromolecular frameworks.

-

Safety and Handling

Tert-butyl 4-methoxy-3-nitrophenylcarbamate should be handled with care due to its potential toxicity and reactivity:

-

Hazard Statements: May be harmful if ingested or inhaled; avoid direct contact with skin or eyes.

-

Precautions: Use personal protective equipment (PPE) such as gloves, goggles, and lab coats during handling.

-

Storage Conditions: Store in a cool, dry place away from heat sources and incompatible materials like strong acids or bases.

Research Findings and Future Directions

Recent studies have highlighted the utility of tert-butyl carbamates in drug discovery, particularly as intermediates for enzyme inhibitors or receptor modulators. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring enhances its reactivity, making it a valuable scaffold for synthesizing diverse bioactive compounds.

Future research could explore:

-

Optimization of synthetic routes to improve yield and reduce environmental impact.

-

Development of derivatives with enhanced biological activity.

-

Applications in advanced materials such as functional polymers or nanostructures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume